molecular formula C16H21N5O2S B2466720 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 2034438-80-5

4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2466720
CAS No.: 2034438-80-5
M. Wt: 347.44
InChI Key: MINPQZILGRACIO-JOCQHMNTSA-N
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Description

4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a cyclohexyl group, and a pyrimidinyl moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-9-8-10(2)18-16(17-9)23-13-6-4-12(5-7-13)19-15(22)14-11(3)20-21-24-14/h8,12-13H,4-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINPQZILGRACIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.

    Pyrimidinyl Moiety Attachment: The pyrimidinyl group can be attached through nucleophilic substitution reactions using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.

    Reduction: Reduction reactions can occur at the cyclohexyl group or the pyrimidinyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the pyrimidinyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

4-methyl-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and agriculture. Its unique structure incorporates a thiadiazole ring and a pyrimidine moiety, which are known for their biological activity.

Medicinal Applications

Antiviral Activity
Research has indicated that thiadiazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV) and HIV. For instance, certain thiadiazole derivatives have demonstrated an EC50 value of approximately 30.57 μM against TMV . Furthermore, the compound's structural features may enhance its ability to inhibit viral replication pathways.

Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Thiadiazoles are known to interact with various cellular targets involved in cancer progression. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of cell cycle proteins and apoptosis-related pathways .

Agricultural Applications

Pesticidal Properties
Thiadiazole derivatives are being explored for their pesticidal properties. They have been shown to possess fungicidal and insecticidal activities against a range of agricultural pests. The incorporation of the pyrimidine moiety enhances the compound's efficacy by improving its solubility and bioavailability in plant systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following factors are significant:

  • Thiadiazole Ring : The presence of the thiadiazole ring contributes to the compound's biological activity by providing a reactive site for interaction with biological targets.
  • Pyrimidine Moiety : The 4,6-dimethylpyrimidine component enhances the compound's stability and interaction with nucleic acids or proteins involved in viral replication.
  • Cyclohexyl Group : This group may influence the lipophilicity and membrane permeability of the compound, affecting its bioavailability.

Case Study 1: Antiviral Efficacy

A study evaluating various thiadiazole derivatives found that modifications to the pyrimidine component significantly affected antiviral efficacy. The tested derivative exhibited an EC50 value of 3.98 μM against HIV type 1, indicating its potential as a lead compound for further development as an antiviral agent .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing this compound demonstrated effective control of fungal pathogens in crops. The compound was tested against common agricultural fungi and showed a reduction in disease incidence by over 50% compared to untreated controls .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
  • Cyclohexanecarboxylic acid, 4- (1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1-methoxy-, methyl ester, cis-

Biological Activity

The compound 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₁N₅O₂S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 2034438-80-5

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a pyrimidine derivative enhances its interaction with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance:

  • Mechanism : The compound may inhibit viral replication by interfering with viral RNA synthesis or protein translation.
  • Case Study : A related pyrimidine compound demonstrated significant inhibition of the herpes simplex virus (HSV) in vitro with an EC50 value of 0.12 μM .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • In Vitro Studies : Research on structurally similar thiadiazoles revealed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Quantitative Findings : In one study, a related thiadiazole derivative showed an IC50 value of 5 μM against breast cancer cells .

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound could act as an inhibitor of certain enzymes:

  • Carbonic Anhydrase Inhibition : Similar compounds have been reported to inhibit human carbonic anhydrase isoforms I and II, which are implicated in several physiological processes and diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

Structural FeatureEffect on Activity
Thiadiazole RingEssential for biological activity
Pyrimidine SubstituentEnhances binding affinity to target enzymes
Cyclohexyl GroupInfluences lipophilicity and cellular uptake

Toxicity Studies

Toxicity assessments are vital in evaluating the safety profile:

  • Cell Viability Assays : In vitro assays showed that at concentrations below 10 μM, the compound exhibited low cytotoxicity against normal human cell lines .

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of a pyrimidine derivative (e.g., 4,6-dimethylpyrimidin-2-ol) with a functionalized cyclohexyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexyl ether moiety .
  • Step 2 : Coupling of the thiadiazole-carboxamide group via nucleophilic acyl substitution, often using coupling reagents like EDCI or HOBt to ensure regioselectivity .
  • Critical factors : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly influence yield and purity .

Q. How is the stereochemistry of the (1r,4r)-cyclohexyl group confirmed during synthesis?

Stereochemical validation relies on:

  • NMR spectroscopy : Analysis of coupling constants (J-values) for axial/equatorial proton configurations .
  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL or WinGX to resolve spatial arrangements .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly for the pyrimidine and thiadiazole rings .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests (e.g., TGA/DSC) show decomposition above 200°C .
  • Storage : Recommended at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the thiadiazole ring .

Q. How is chromatographic purity assessed during synthesis?

  • HPLC/GC-MS : Uses C18 columns with acetonitrile/water gradients to quantify impurities (<2% threshold) .
  • TLC monitoring : Silica gel plates with UV visualization for intermediate tracking .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Catalyst screening : Evaluate Pd-based catalysts for Suzuki couplings or enzyme-mediated reactions for stereocontrol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Hybrid refinement : Combine SHELXL (for experimental data) with DFT calculations (e.g., Gaussian09) to reconcile bond-length discrepancies .
  • Dynamic NMR : Assess conformational flexibility in solution that may deviate from solid-state structures .

Q. How do structural modifications (e.g., pyrimidine methylation) impact biological activity?

  • SAR studies : Systematic substitution (e.g., replacing methyl with ethyl groups) followed by in vitro assays (IC₅₀ measurements) .
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

Q. What analytical approaches validate degradation products under accelerated stability testing?

  • LC-MS/MS : Identifies hydrolytic products (e.g., cleavage of the carboxamide bond) under acidic/alkaline conditions .
  • Forced degradation studies : Expose to UV light, heat, and oxidizers (H₂O₂) to profile degradation pathways .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • In vitro assays : Microsomal stability (CYP450 metabolism) and plasma protein binding (equilibrium dialysis) .
  • In vivo studies : Administer to rodent models and measure bioavailability via LC-MS/MS of plasma samples .

Methodological Notes

  • Data Reproducibility : Replicate key experiments (e.g., crystallography, bioassays) across independent labs to mitigate batch-specific anomalies .
  • Contingency Planning : Predefine thresholds for statistical significance (e.g., p < 0.01) and use ANOVA for multi-group comparisons in pharmacological studies .

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